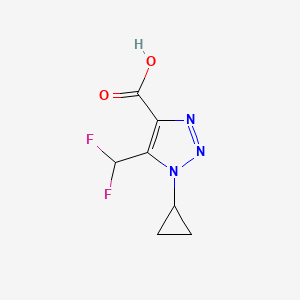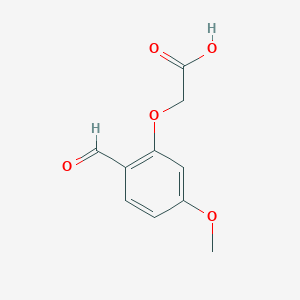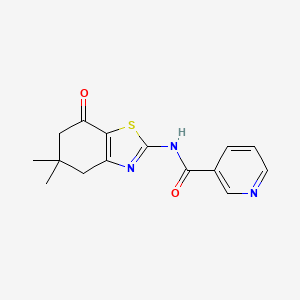![molecular formula C17H13N5O2S B2866809 N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 878066-39-8](/img/no-structure.png)
N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound also contains a pyrazolopyrimidine moiety, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and pyrazolopyrimidine moieties would contribute to the rigidity of the molecule, while the thioacetamide group would introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The naphthalene moiety is relatively stable but can undergo electrophilic aromatic substitution reactions. The pyrazolopyrimidine moiety might be involved in reactions with nucleophiles or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the degree of conjugation would all influence properties like solubility, melting point, and UV/Vis absorption .Scientific Research Applications
Molecular Docking and Synthesis Evaluation
Research has been conducted on the computational and pharmacological evaluation of novel derivatives, including related compounds, for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against various targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) has shown promising results for these derivatives in terms of binding and moderate inhibitory effects (Faheem, 2018).
Anticancer and Anticonvulsant Activity
A study on the synthesis, molecular modelling, and preliminary evaluation of novel naphthalen-2-yl acetate derivatives as potential anticonvulsant agents has been described. These compounds have shown significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital, indicating potential CNS depressant activity via modulation of the benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).
Anti-HIV Activity
Derivatives have been synthesized and evaluated as potent inhibitors of HIV-1. Among these, certain compounds were highlighted for their potent inhibitory activity against HIV-1 replication, suggesting improved or similar HIV-1 inhibitory activity compared with known drugs. The study provides insights into the structure-activity relationships and is rationalized by docking studies (Zhan et al., 2009).
Anti-inflammatory Activity
The synthesis and characterization of novel indolyl-pyrazoline derivatives for their evaluation of anti-inflammatory activity have been reported. These compounds were tested using the carrageenan-induced paw edema method, showcasing significant anti-inflammatory effects when compared to indomethacin, a well-known NSAID (Shroff et al., 2017).
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves the reaction of 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with naphthalen-1-ylacetic acid chloride, followed by the addition of ammonia to form the final product.", "Starting Materials": [ "4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol", "naphthalen-1-ylacetic acid chloride", "ammonia" ], "Reaction": [ "Step 1: 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol is reacted with naphthalen-1-ylacetic acid chloride in the presence of a base such as triethylamine to form N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide intermediate.", "Step 2: The intermediate is then treated with ammonia in methanol to form the final product, N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide.", "Step 3: The product is then purified by recrystallization or column chromatography." ] } | |
CAS RN |
878066-39-8 |
Molecular Formula |
C17H13N5O2S |
Molecular Weight |
351.38 |
IUPAC Name |
N-naphthalen-1-yl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H13N5O2S/c23-14(19-13-7-3-5-10-4-1-2-6-11(10)13)9-25-17-20-15-12(8-18-22-15)16(24)21-17/h1-8H,9H2,(H,19,23)(H2,18,20,21,22,24) |
InChI Key |
BALOVEYYKBBHQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2866726.png)

![N-(2-(6-mercapto-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2866730.png)
![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)
![2,3,4-Trimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866737.png)




![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)